1,1-Difluoro-3-phenylpropan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOIBCUEWKMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Difluoro 3 Phenylpropan 2 One and Its Derivatives
Direct Fluorination Approaches
Direct fluorination involves the introduction of fluorine atoms onto a pre-existing organic scaffold. This can be achieved through electrophilic fluorination or by targeting carbon-hydrogen bonds.
Electrophilic Fluorination Utilizing N-F Reagents
Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, are widely used for the synthesis of α,α-difluoroketones. Reagents like Selectfluor® and Accufluor NFTh are prominent examples. organic-chemistry.orgcas.cz
Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a powerful and versatile electrophilic fluorinating agent. ref.ac.uk It can be used to fluorinate a variety of substrates, including 1,3-dicarbonyl compounds and enamines, to produce difluoromethyl ketones. fluorine1.ruresearchgate.net For instance, the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones with Selectfluor® at room temperature, followed by acid-catalyzed cyclization, yields 3-fluoroflavones. nih.gov The reaction's success often depends on the substrate's ability to form an enol or enolate, which then attacks the electrophilic fluorine. ref.ac.uk
Accufluor NFTh, or 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another effective N-F reagent for direct fluorination. cas.czoup.com It has been successfully employed in the fluorination of various aromatic and aliphatic systems. cas.czoup.com While structurally similar to Selectfluor, Accufluor NFTh can exhibit different reactivity profiles. For example, in the fluorination of diphenylmethane, Accufluor NFTh was found to fluorinate only the aromatic ring, whereas other reagents also reacted at the central carbon. cas.cz
The general mechanism for electrophilic fluorination of ketones involves the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. The process can be repeated to introduce a second fluorine atom at the α-position.
| Reagent Name | Chemical Name | Key Features |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Powerful, versatile, widely used for various substrates. organic-chemistry.orgref.ac.ukresearchgate.net |
| Accufluor NFTh | 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Effective for direct fluorination, can show different regioselectivity compared to Selectfluor. cas.czoup.com |
Carbon-Hydrogen (C-H) Fluorination Pathways
Direct C-H fluorination offers an atom-economical approach to synthesizing fluorinated molecules by converting a C-H bond directly into a C-F bond. This method avoids the need for pre-functionalized substrates. Radical fluorination strategies have gained prominence, often utilizing electrophilic N-F reagents like Selectfluor® to act as a fluorine atom transfer agent to a carbon-centered radical. mpg.de
For benzylic C(sp³)–H bonds, such as those present in precursors to 1,1-Difluoro-3-phenylpropan-2-one, radical fluorination can be a viable strategy. mpg.deresearchgate.net These methods often involve the generation of a benzylic radical, which then reacts with Selectfluor® to form the C-F bond. mpg.de The generation of the initial radical can be achieved through various means, including photoredox catalysis or by using radical initiators. mpg.deacs.org A notable strategy involves the activation of Selectfluor® with 4-(dimethylamino)pyridine (DMAP), which can lead to the fluorination of phenylacetic acid derivatives through either a single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism, depending on the reaction medium. researchgate.netnih.gov
Strategies Employing Fluorinated Starting Materials and Synthons
An alternative to direct fluorination is the use of readily available fluorinated building blocks. This approach often provides better control over the regioselectivity of fluorine incorporation.
Synthesis from Fluorinated Carboxylic Acids and Related Electrophiles
Difluoroacetic acid and its derivatives are valuable precursors for the synthesis of difluoromethyl ketones. fluorine1.ru One common method is the Friedel-Crafts acylation, where a difluoroacylating agent reacts with an aromatic substrate. thieme-connect.comacs.org For example, difluoroacetic anhydride (B1165640) can be used to acylate aromatic compounds, although this can sometimes lead to mixtures of products. jlu.edu.cnacs.org The use of mixed anhydrides, formed in situ from a carboxylic acid and trifluoroacetic anhydride, has been shown to be an effective alternative to traditional Friedel-Crafts conditions, avoiding the use of harsh Lewis acids and chlorinated solvents. acs.orgacs.org
The general scheme for this approach involves the reaction of an organometallic reagent (e.g., an organolithium or Grignard reagent) with a difluoroacetic acid derivative, such as an ester or an acid chloride. fluorine1.rufluorine1.ru However, side reactions can sometimes lead to lower yields. fluorine1.ru
| Acylating Agent | Reaction Type | Key Features |
|---|---|---|
| Difluoroacetic anhydride | Friedel-Crafts Acylation | Can acylate aromatic compounds, but may lead to product mixtures. jlu.edu.cnacs.org |
| Difluoroacetic acid derivatives (e.g., esters, acid chlorides) | Reaction with organometallics | A common route, but can be prone to side reactions. fluorine1.rufluorine1.ru |
| In situ generated mixed anhydrides | Friedel-Crafts Acylation | A milder alternative to traditional methods, avoiding harsh reagents. acs.orgacs.org |
Utilization of Fluorinated Silanes for Difluoroethyl Group Introduction
Fluorinated silanes, such as difluoro(trimethylsilyl)methane, are effective reagents for introducing the difluoroethyl group. acs.org These reagents can be used in photoredox-mediated reactions with enol silanes to generate α-difluoromethyl ketones in good yields. acs.org This method is practical, scalable, and takes advantage of the difluoromethyl radical precursor properties of certain sulfoximines under photoredox catalysis. acs.org Another approach involves the palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes. researchgate.net
Hydroxymethylation of Difluoroenolates Leading to Precursor Compounds
Hydroxymethylation, the addition of a CH₂OH group, can be a key step in the synthesis of precursors for this compound. wikipedia.org α,α-Difluoroenolates can be generated from highly α-fluorinated gem-diols through the release of trifluoroacetate. nih.govnih.gov These difluoroenolates can then be trapped with an electrophile. While not a direct hydroxymethylation of the enolate in the classical sense, the manipulation of functional groups on related precursors is a viable strategy. The concept of hydroxymethylation is more broadly applied in various chemical and biological processes. wikipedia.orgnih.govyoutube.com
Multi-Component and Cascade Reaction Sequences
Multi-component and cascade reactions represent highly efficient synthetic strategies, enabling the construction of complex molecules from simple precursors in a single operation. These approaches are advantageous in terms of atom economy, reduced waste generation, and operational simplicity.
One-pot syntheses, where reactants are subjected to successive transformations in a single reactor, offer a streamlined approach to target molecules. While direct one-pot syntheses specifically for this compound are not extensively documented in the provided results, analogous one-pot strategies for related fluorinated ketones and heterocyclic compounds highlight the potential of this methodology. For instance, a one-pot strategy has been developed for the synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor™ for fluorination, followed by acid-catalyzed cyclization and dehydration. rsc.orgresearchgate.net This method provides the desired products in moderate to excellent yields and tolerates a wide range of functional groups. rsc.orgresearchgate.net Another example involves the synthesis of 1-aryl-3-trifluoromethylpyrazoles through a one-pot protocol using in situ generated nitrile imines and a surrogate for acetylene. nih.gov This reaction proceeds through a (3+3)-annulation followed by cascade dehydration/ring contraction reactions. nih.gov
Polyphosphoric acid (PPA) has also been utilized as an effective catalyst in the one-pot synthesis of flavanones from 2-hydroxyacetophenones and benzaldehydes. nih.gov PPA promotes the enolization of the ketone, as well as the subsequent dehydration and cyclization steps. nih.gov These examples of one-pot syntheses for structurally related compounds underscore the feasibility of developing similar protocols for this compound.
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. rsc.org These processes are highly efficient as they avoid the need for isolation and purification of intermediates. mdpi.com
A tandem synthesis of α-diazoketones from 1,3-diketones has been reported, which involves a primary amine-catalyzed Regitz diazo-transfer and a subsequent primary amine-mediated C-C bond cleavage of the resulting 2-diazo-1,3-diketone. researchgate.net This methodology provides a highly efficient route to α-diazoketones. researchgate.net While not directly applied to this compound, this tandem approach could potentially be adapted for its synthesis or the synthesis of its derivatives.
The combination of different catalytic systems, such as biocatalysts and chemical catalysts, in one-pot tandem reactions is another emerging area. mdpi.com This approach aims to leverage the unique selectivities and reactivities of each catalyst to achieve transformations that are not possible with either catalyst alone. mdpi.com
Transformations from Halogenated Propanones (e.g., Iododifluoro Ketones)
The transformation of other halogenated propanones serves as a viable route for the synthesis of this compound. Direct fluorination of 1,3-dicarbonyl compounds offers a pathway to 2,2-difluoro-1,3-dicarbonyl derivatives. For example, the reaction of 1,3-diketones and 1,3-ketoester derivatives with fluorine gas in the presence of quinuclidine (B89598) yields the corresponding 2,2-difluoro products. nih.gov In this process, quinuclidine facilitates the enolization and acts as a precursor to an electrophilic N-F fluorinating agent. nih.gov
The use of electrophilic fluorinating agents like Selectfluor™ on 1,3-diketones can also produce 2,2-difluoro-1,3-diketone derivatives. nih.gov While the initial monofluorination is rapid, the second fluorination step is slower and may require the addition of water or a base to accelerate the enolization of the monofluorinated intermediate. nih.gov
Considerations of Chemo- and Regioselectivity in Synthesis
Achieving high chemo- and regioselectivity is a critical aspect of modern organic synthesis. In the context of synthesizing this compound and its derivatives, controlling the position of the fluorine atoms and other functional groups is paramount.
The development of new chemo- and regioselective reactions is an active area of research. mdpi.com For instance, catalyst-free one-pot methods have been developed for the synthesis of functionalized indoles and imidazoles with high chemo- and regioselectivity. mdpi.com The regioselective alkylation of β-ketoester dianions has been used to prepare novel β-ketoesters, which can then be cyclized to form 2-alkylidenetetrahydrofurans with good regioselectivity. researchgate.net
In the fluorination of 1,3-dicarbonyl compounds, the regioselectivity is influenced by the reaction conditions and the nature of the fluorinating agent. The initial monofluorination typically occurs at the C2 position due to the higher acidity of the methylene (B1212753) protons between the two carbonyl groups. The introduction of the second fluorine atom at the same position to form the gem-difluoro moiety is a key challenge that requires careful control of the reaction conditions.
Computational Chemistry Studies Pertaining to 1,1 Difluoro 3 Phenylpropan 2 One and Difluorinated Ketones
Application of Density Functional Theory (DFT) in Elucidating Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules and elucidating reaction mechanisms. researchgate.netyoutube.comuci.edu DFT methods are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the construction of potential energy surfaces, which map the energy of a system as a function of its geometry, providing a detailed picture of the reaction pathway. researchgate.net
In the context of fluorinated ketones, DFT calculations are instrumental in several ways:
Transition State Identification: DFT is used to locate and characterize the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. researchgate.netacs.org The structure and energy of the TS provide crucial information about the feasibility and kinetics of a reaction. For instance, in nucleophilic additions to difluorinated ketones, DFT can model the approach of the nucleophile to the carbonyl carbon and identify the geometry of the transition state.
Intermediate Analysis: Reactions may proceed through one or more intermediates, which are stable species formed during the reaction. DFT calculations can predict the existence and stability of these intermediates, helping to build a complete picture of the reaction mechanism. acs.org
Molecular Electron Density Theory (MEDT) for Stereoselectivity and Reaction Pathways
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of the electron density distribution in governing reaction outcomes. nih.gov MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov This theory has been successfully applied to understand the stereoselectivity and reaction pathways of various organic reactions, including those involving fluorinated compounds. luisrdomingo.comnih.gov
Key concepts of MEDT relevant to the study of difluorinated ketones include:
Electron Localization Function (ELF): ELF is a tool used to visualize and analyze the electron density distribution in a molecule. nih.gov It helps to identify regions of high electron localization, such as covalent bonds and lone pairs, providing a chemical picture of the molecule's electronic structure. In the context of 1,1-difluoro-3-phenylpropan-2-one, an ELF analysis could reveal the electronic nature of the C-F bonds and the carbonyl group, offering insights into their reactivity.
Global Electron Density Transfer (GEDT): GEDT quantifies the net transfer of electron density from the nucleophile to the electrophile at the transition state. nih.gov The magnitude of GEDT can indicate the polar nature of a reaction and is often correlated with the reaction's activation energy. For a reaction involving a difluorinated ketone, MEDT could predict the degree of charge transfer at the transition state, helping to classify the reaction mechanism.
Parr Functions: These functions are used to predict the most nucleophilic and electrophilic sites within a molecule. researchgate.net By analyzing the Parr functions of this compound and a potential reactant, MEDT can rationalize the observed regioselectivity of a reaction.
An MEDT study of a cycloaddition reaction involving a difluorinated ketone, for example, would analyze the electron density changes along the reaction path to understand the origin of stereoselectivity. researchgate.net The theory can explain why a particular stereoisomer is formed preferentially by examining the electronic interactions at the transition state. nih.gov
Computational Modeling of Substituent Effects on Reactivity and Selectivity (General to fluorinated ketones)
The introduction of fluorine atoms into a ketone can have a profound impact on its reactivity and selectivity. Computational modeling is an effective way to systematically study these substituent effects. nih.govresearchgate.net The high electronegativity of fluorine leads to a strong inductive effect, which can significantly alter the electronic properties of the carbonyl group. medlifemastery.com However, other factors, such as conformational effects, also play a crucial role. beilstein-journals.orgnih.gov
Computational studies have revealed several key aspects of substituent effects in fluorinated ketones:
Inductive Effect: The electron-withdrawing nature of fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. medlifemastery.com This generally leads to an increase in reactivity compared to non-fluorinated ketones.
Conformational Effects: The presence of fluorine atoms can influence the conformational preferences of the ketone. nih.gov Studies on α-fluoroketones have suggested that the most stable conformation may not be the most reactive one. beilstein-journals.org The energy required to adopt a conformation suitable for reaction can offset the activating inductive effect of the fluorine atoms.
Hydration Equilibrium: Fluorinated ketones, particularly those with multiple fluorine atoms on the α-carbon, are known to form stable hydrates in the presence of water. researchgate.netsapub.org Computational models can predict the equilibrium constant for this hydration process, which is a crucial factor in determining the effective concentration of the reactive ketone form in aqueous media. nih.gov
The following table summarizes the key substituent effects of fluorine on the reactivity of ketones, as elucidated by computational studies.
| Effect | Description | Impact on Reactivity | Computational Method |
| Inductive Effect | The strong electronegativity of fluorine withdraws electron density from the carbonyl carbon. | Increases the electrophilicity of the carbonyl carbon, generally leading to higher reactivity towards nucleophiles. | DFT, MEDT |
| Conformational Effects | Fluorine substitution can alter the rotational barriers and preferred dihedral angles of the molecule. | Can decrease reactivity if the most stable conformation is not the one required for the reaction. | DFT |
| Hydration | The electron-withdrawing effect of fluorine stabilizes the hydrate (B1144303) form of the ketone. | Can decrease the apparent reactivity by reducing the concentration of the free ketone in aqueous solution. | DFT with solvation models |
| Stereoelectronic Effects | The orientation of the C-F bond relative to the carbonyl group can influence orbital overlap and reactivity. | Can either enhance or diminish reactivity depending on the specific alignment. | DFT, MEDT |
The Role of 1,1 Difluoro 3 Phenylpropan 2 One As a Key Synthetic Intermediate
Precursor in the Synthesis of Difluorinated Alcohols and Polyols
The carbonyl group of 1,1-difluoro-3-phenylpropan-2-one is readily susceptible to reduction, providing access to the corresponding difluorinated secondary alcohol, 1,1-difluoro-3-phenylpropan-2-ol. This transformation is a fundamental step in the synthesis of more complex difluorinated molecules.
Furthermore, this compound can serve as a precursor to difluorinated diols and polyols through a multi-step synthetic sequence. A key reaction in this process is the Reformatsky reaction. researchgate.netwikipedia.orgthieme-connect.comthermofisher.comorganic-chemistry.org This reaction involves the treatment of an α-halo ester with a metal, typically zinc, to form a zinc enolate, which then adds to a ketone. researchgate.netwikipedia.org In the context of this compound, a similar reaction with an iododifluoro ketone and an aldehyde in the presence of indium has been shown to produce α,α-difluoro-β-hydroxyketones. thieme-connect.com
Following the formation of the β-hydroxy-α,α-difluoroketone, the remaining carbonyl group can be stereoselectively reduced to a hydroxyl group, yielding a difluorinated 1,3-diol. capes.gov.brthieme-connect.com Various methods are available for the stereoselective reduction of β-hydroxy ketones to either syn- or anti-1,3-diols, allowing for the controlled synthesis of specific stereoisomers. thieme-connect.com This strategy provides a viable pathway to difluorinated polyols, which are of interest in medicinal chemistry and materials science.
Table 1: Key Reactions in the Synthesis of Difluorinated Alcohols and Polyols
| Reaction | Reactant(s) | Product |
| Reduction | This compound, Reducing Agent (e.g., NaBH4) | 1,1-Difluoro-3-phenylpropan-2-ol |
| Reformatsky-type Reaction | This compound, α-halo ester, Metal (e.g., Zn, In) | β-Hydroxy-α,α-difluoroketone |
| Stereoselective Reduction | β-Hydroxy-α,α-difluoroketone, Reducing Agent | Difluorinated 1,3-diol |
Building Block for the Construction of Fluorinated Heterocyclic Systems (e.g., 3,3-difluorotetrahydrofuran derivatives)
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. This compound can serve as a valuable starting material for the synthesis of such heterocycles, including 3,3-difluorotetrahydrofuran derivatives.
A potential synthetic route involves the conversion of this compound to a 2,2-difluorohomoallylic alcohol. This can be achieved through a variety of standard organic reactions, such as a Grignard reaction with allylmagnesium bromide. Subsequent intramolecular cyclization of the 2,2-difluorohomoallylic alcohol can lead to the formation of a 3-fluoro-2,5-dihydrofuran ring system. This type of nucleophilic 5-endo-trig cyclization, proceeding via an intramolecular SN2'-type reaction, has been reported for similar substrates. capes.gov.brnih.gov
The final step to obtain the desired 3,3-difluorotetrahydrofuran derivative would involve the reduction of the double bond within the dihydrofuran ring. This can typically be accomplished through catalytic hydrogenation. This synthetic strategy highlights the utility of this compound in constructing complex fluorinated heterocyclic systems.
Integration into the Synthesis of Complex Fluorinated Organic Molecules
The introduction of fluorine atoms into organic molecules can significantly impact their biological activity, metabolic stability, and other physicochemical properties. As such, this compound is a valuable building block for the synthesis of complex fluorinated organic molecules with potential applications in medicinal chemistry and agrochemicals.
The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or a thiol group, or can be used to modulate the electronic properties of a molecule. nih.gov The synthetic versatility of the α,α-difluoroketone moiety allows for its incorporation into a wide range of molecular scaffolds. For instance, the ketone can be transformed into other functional groups, or it can serve as a handle for carbon-carbon bond formation, allowing for the construction of more elaborate structures.
The development of synthetic methods for the direct incorporation of difluoroalkyl groups onto heterocycles underscores the importance of fluorinated building blocks like this compound in the synthesis of novel bioactive compounds. researchgate.netnih.gov
Strategic Derivatization Reactions for Diverse Chemical Architectures
The chemical reactivity of this compound allows for a variety of strategic derivatization reactions, opening avenues to a wide range of chemical architectures. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles.
Key derivatization reactions include:
Reformatsky Reaction: As previously mentioned, this reaction with α-halo esters provides access to β-hydroxy-α,α-difluoroketones, which are precursors to difluorinated diols and other complex molecules. researchgate.netwikipedia.orgthieme-connect.comthermofisher.comorganic-chemistry.org
Horner-Wadsworth-Emmons Reaction: This reaction involves the olefination of the ketone with a phosphonate (B1237965) carbanion to produce alkenes. nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.com This method is highly valuable for the stereoselective synthesis of E-alkenes and provides a means to introduce a carbon-carbon double bond into the molecular framework.
Grignard and Organolithium Reactions: The addition of organometallic reagents to the carbonyl group allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents, leading to the formation of tertiary difluorinated alcohols.
Aldol (B89426) Condensation: The enolate of this compound can participate in aldol reactions with aldehydes and ketones, forming new carbon-carbon bonds and leading to more complex difluorinated structures.
These derivatization reactions, among others, demonstrate the synthetic utility of this compound as a versatile building block for the creation of a diverse array of fluorinated organic molecules.
Retrosynthetic Analysis of 1,1 Difluoro 3 Phenylpropan 2 One and Its Complex Derivatives
Principles of Retrosynthetic Disconnection and Functional Group Interconversion (FGI)
Retrosynthesis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netamazonaws.comtgc.ac.inscitepress.org This process relies on two core principles: disconnection and functional group interconversion (FGI). tgc.ac.inscitepress.orglkouniv.ac.in
Disconnection involves the imaginary breaking of bonds to simplify the target molecule. Each disconnection must correspond to a known and reliable forward chemical reaction. amazonaws.comtgc.ac.in For 1,1-Difluoro-3-phenylpropan-2-one, a primary disconnection is the C-C bond between the carbonyl carbon and the difluoromethyl group, or the C-C bond between the carbonyl carbon and the benzyl (B1604629) group.
Functional Group Interconversion (FGI) is the conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. tgc.ac.inscitepress.orglkouniv.ac.in For instance, a ketone could be reduced to an alcohol (an FGI) to enable a different set of disconnection strategies. ias.ac.in
A key synthon, an idealized fragment resulting from a disconnection, in the retrosynthesis of α,α-difluoromethyl ketones is the "CF2H⁻" anion. nih.gov The corresponding synthetic equivalents are reagents that can deliver this nucleophilic difluoromethyl group.
Identification of Readily Available Starting Materials (RASMs) for Target Synthesis
The goal of retrosynthetic analysis is to arrive at readily available starting materials (RASMs). For the synthesis of this compound and its derivatives, several classes of RASMs are commonly employed:
Aromatic Aldehydes and Ketones: Benzaldehyde and acetophenone (B1666503) derivatives are fundamental building blocks. nih.govmdpi.com
Carboxylic Acids and Esters: Phenylacetic acid and its corresponding esters can serve as precursors to the benzyl ketone moiety. nih.govresearchgate.net
Alkynes: Phenylacetylene can be a versatile starting material for constructing the carbon skeleton. lookchem.com
Simple Ketones: Acetone and other simple ketones can be elaborated to the target structure. nih.gov
Fluorinated Building Blocks: Commercially available fluorinated reagents are essential for introducing the difluoromethyl group.
The following table outlines potential retrosynthetic pathways and the corresponding readily available starting materials for this compound.
| Target Molecule | Disconnection Strategy | Key Intermediates/Synthons | Readily Available Starting Materials |
| This compound | C-C bond cleavage (α to carbonyl) | Phenylacetyl synthon, "CF2H" synthon | Phenylacetic acid derivatives, Difluoromethylating agents |
| This compound | C-C bond cleavage (β to carbonyl) | Benzyl synthon, Difluoroacetyl synthon | Benzyl bromide, Difluoroacetic acid derivatives |
| This compound | Functional Group Interconversion (from alkyne) | Phenylacetylene | Phenylacetylene, Water, Fluorinating agent |
Addressing Synthetic Challenges: Regioselectivity and Chemoselectivity in Retrosynthetic Planning
The synthesis of complex molecules often presents challenges related to regioselectivity and chemoselectivity. youtube.com
Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple reactive sites. In the synthesis of this compound, a key challenge is the regioselective introduction of the two fluorine atoms at the α-position of the ketone. Direct fluorination of 3-phenylpropan-2-one can lead to a mixture of mono-, di-, and tri-fluorinated products at both the α and α' positions. To address this, strategies often involve the use of pre-functionalized starting materials or directing groups. For example, the fluorination of an enolate or silyl (B83357) enol ether can provide greater regiochemical control. fluorine1.rusapub.orgscispace.com
Chemoselectivity is the ability to react with one functional group in the presence of others. youtube.com When synthesizing more complex derivatives of this compound that contain other functional groups, it is crucial to choose reagents that will selectively react with the desired site. For example, when performing a nucleophilic addition to the carbonyl group, the conditions must be chosen to avoid reactions with other electrophilic centers in the molecule. The use of protecting groups is a common strategy to temporarily mask reactive functional groups and ensure the desired chemoselectivity.
Application of Retrosynthetic Algorithms to Fluorine-Containing Targets
Computational tools and retrosynthetic algorithms are increasingly being used to aid in the design of synthetic routes. These programs can analyze a target molecule and propose multiple disconnection pathways based on a database of known chemical reactions.
For fluorine-containing targets like this compound, these algorithms can be particularly useful in navigating the complexities of organofluorine chemistry. They can help identify novel and efficient synthetic routes that might not be immediately obvious to a human chemist. The development of radical-based retrosynthetic strategies, for example, has been aided by computational analysis, offering new ways to forge C-F bonds. nih.gov
The application of these algorithms to fluorinated molecules requires a robust database of fluorination reactions and an understanding of the unique reactivity of fluorinated compounds. As the field of organofluorine chemistry continues to expand, so too will the power and utility of these computational tools in designing syntheses for complex, fluorine-containing targets.
Stereoselective Synthesis Strategies Involving 1,1 Difluoro 3 Phenylpropan 2 One Analogs
Diastereoselective Approaches in Fluorinated Ketone Synthesis
Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of fluorinated ketones, this control can be achieved through various methods, including substrate-controlled and reagent-controlled approaches.
In substrate-controlled diastereoselection, the existing stereochemistry of the substrate dictates the stereochemical outcome of the reaction. For instance, the hydrogenation of flavanones bearing different substituents can lead to the selective formation of corresponding 1,3-diarylpropanes. researchgate.net When fluorinated flavanones are used, the corresponding flavans are selectively obtained in high yields. researchgate.net This demonstrates how the inherent structure of the fluorinated substrate can direct the stereochemical course of a reaction.
A study on the fluorination of chiral enamides provides another example. nih.gov The fluorination of these enamides using reagents like Selectfluor™ occurs with high π-facial selectivity, where the existing chiral auxiliary on the enamide directs the approach of the fluorinating agent. nih.gov This results in the formation of α-fluoro-imides with good to excellent diastereomeric ratios. The diastereoselectivity can be further tuned by varying the chiral auxiliary. For example, using an i-Pr-substituted Evans chiral auxiliary on the enamide resulted in a 93:7 diastereomeric ratio (dr). nih.gov
Table 1: Influence of Chiral Auxiliary on Diastereoselective Fluorination of Chiral Enamides
| Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| Benzyl-substituted Evans | 85:15 | 65 |
| i-Pr-substituted Evans | 93:7 | 58 |
| Sibi auxiliary | --- | 51 |
Data sourced from a study on the fluorination of chiral enamides. nih.gov
Reagent-controlled diastereoselection employs a chiral reagent to induce stereoselectivity in a reaction with a prochiral substrate. A notable example is the diastereoselective Mannich reaction of simple α-fluoro ketones with N-tert-butylsulfinylimines. nih.gov This method provides a route to various α-fluoro-β-amino ketones with high diastereoselectivities. nih.gov The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the enolate.
Another strategy involves the use of chiral catalysts. For example, a nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids has been developed to produce 2-fluoro-1,2-diarylethanones. researchgate.net The use of chiral ligands in such transition-metal catalyzed reactions can effectively control the diastereoselectivity. Similarly, the addition of trimethylsilyl (B98337) cyanide (TMSCN) to α-fluoro ketones can be rendered diastereoselective, with diastereomeric ratios up to 22:1, by using appropriate activating agents and solvents. researchgate.net
Enantioselective Syntheses of Chiral Fluorinated Ketones and Derivatives
Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is crucial in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral fluorinated compounds. For instance, a primary amine organocatalyst derived from a Cinchona alkaloid can catalyze the direct and asymmetric α-fluorination of various ketones with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 99:1 dr). princeton.edu
Another approach involves the use of chiral metal complexes. Chiral Nickel(II) complexes have been utilized for the gram-scale synthesis of a variety of enantiopure fluorinated amino acids (99% ee). nih.gov Palladium-catalyzed asymmetric allylation of 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones is another efficient method for constructing chiral trifluoromethyl ketones with good yields and enantioselectivities. acs.org
The enantioselective synthesis of fluorinated indolizidinone derivatives has also been achieved through an organocatalytic intramolecular aza-Michael reaction, followed by several steps including a ring-closing metathesis. acs.org This sequence provides the final products with excellent enantioselectivities. acs.org
Table 2: Examples of Enantioselective Synthesis of Fluorinated Ketones and Derivatives
| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| α-Fluorination of Ketones | Primary amine organocatalyst | α-Fluoroketones | Up to 99% |
| Synthesis of Fluorinated Amino Acids | Chiral Ni(II) complex | Fluorinated Amino Acids | 99% |
| Asymmetric Allylation | Palladium catalyst | Chiral Trifluoromethyl Ketones | Good |
| Intramolecular aza-Michael | (S)-TRIP-derived phosphoric acid | Fluorinated Indolizidinones | Excellent |
Data compiled from various studies on enantioselective synthesis. princeton.edunih.govacs.orgacs.org
Influence of Fluorine Atoms on Stereochemical Outcomes and Diastereomeric Ratios
The presence of fluorine atoms in a molecule can significantly influence the stereochemical outcome of a reaction. nih.gov This "fluorine effect" can be attributed to several factors, including steric and electronic effects.
The high electronegativity of fluorine can alter the electron distribution in a molecule, influencing the reactivity and stability of intermediates and transition states. For example, in the nucleophilic fluorination at the C4 position of a 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose derivative, the stereochemistry of the fluorine atom at the C2 position was found to influence the reactivity at C4. nih.gov This remote effect highlights the subtle yet significant role of fluorine in directing stereochemistry. nih.gov
In some cases, the presence of fluorine can lead to unexpected stereochemical outcomes. For instance, the deoxyfluorination of a specific triflate compound with Et₃N·3HF could lead to either inversion or retention of configuration at the C4 position, depending on the reaction conditions. nih.gov The retention of configuration was proposed to occur via an oxiranium-like intermediate, the formation of which is influenced by the fluorine atom at C2. nih.gov
The steric bulk of fluorine atoms, although relatively small, can also play a role in directing the approach of reagents, thereby influencing diastereomeric ratios. princeton.edu In organocatalytic α-fluorination of ketones, the catalyst can effectively shield one face of the enamine intermediate, leading to high diastereoselectivity. princeton.edu
Methodologies for Stereochemical Assignment and Purity Determination
Accurate determination of the stereochemical assignment and purity of chiral fluorinated compounds is essential. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. rsc.org 19F NMR is particularly useful for analyzing fluorinated compounds due to the high sensitivity and large chemical shift range of the 19F nucleus. nih.govresearchgate.net The coupling constants between fluorine and hydrogen (J-HF) or carbon (J-CF) provide valuable information about the stereochemistry of the molecule. rsc.org Advanced NMR techniques, such as DP4f GIAO-NMR analysis, can be used to computationally predict and compare NMR chemical shifts of possible stereoisomers with experimental data to assign the correct stereochemistry. cam.ac.uk
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee). youtube.comyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. youtube.com Various types of CSPs are available, including those based on proteins, cyclodextrins, and polysaccharides. youtube.com Alternatively, derivatization of the enantiomers with a chiral reagent can form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Fluorinated stationary phases can also offer unique selectivity for separating fluorinated compounds. chromatographyonline.com
Table 3: Common Analytical Techniques for Stereochemical Analysis
| Technique | Application | Key Information Provided |
|---|---|---|
| 19F NMR | Structure Elucidation, Stereochemical Assignment | Chemical shifts, coupling constants (J-HF, J-CF) |
| Chiral HPLC | Enantiomeric Purity (ee) Determination, Separation of Enantiomers | Retention times of enantiomers |
| X-ray Crystallography | Absolute Stereochemistry Determination | 3D structure of the molecule in the solid state |
This table summarizes the primary applications of common analytical techniques in the stereochemical analysis of fluorinated compounds. rsc.orgyoutube.com
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 1,1-Difluoro-3-phenylpropan-2-one, and what fluorination reagents are optimal for introducing difluoromethyl groups?
- Methodological Answer : The synthesis of fluorinated ketones like this compound typically involves nucleophilic fluorination or halogen exchange. For example, using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or carbonyl oxygen with fluorine. Reaction conditions (e.g., anhydrous solvents, low temperatures) must be tightly controlled to avoid side reactions such as over-fluorination or decomposition. Structural analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8) provide precedent for trifluoromethyl group incorporation via similar methods .
Q. What spectroscopic techniques are most reliable for characterizing the electronic effects of difluoromethyl groups in this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Directly quantifies fluorine environments and coupling constants (e.g., <sup>3</sup>JF-F), critical for confirming substituent geometry.
- X-ray crystallography : Resolves bond lengths and angles, particularly the C-F bond distortion caused by electron-withdrawing effects. SHELXL refinement (via the SHELX suite) is recommended for high-resolution structural analysis .
- IR spectroscopy : Identifies carbonyl stretching frequency shifts due to fluorine’s inductive effects.
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature polarizes the carbonyl group, increasing electrophilicity. Researchers can compare reaction rates with non-fluorinated analogs (e.g., 3-phenylpropan-2-one) under identical conditions (solvent, temperature). Computational methods like DFT (Density Functional Theory) predict charge distribution and transition states, while experimental kinetics (e.g., UV-Vis monitoring) validate computational models. Studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one highlight fluorine’s role in stabilizing intermediates via hyperconjugation .
Q. How should researchers resolve contradictions between experimental and computational data for this compound’s dipole moment?
- Methodological Answer : Discrepancies may arise from solvent effects or basis set limitations in DFT. To address this:
- Experimental : Measure dipole moments via dielectric constant analysis in varying solvents (e.g., cyclohexane vs. DMSO).
- Computational : Re-run calculations with solvent-correction models (e.g., COSMO-RS) and higher-level basis sets (e.g., cc-pVTZ). Cross-validate with crystallographic data (e.g., Hirshfeld surface analysis) to assess intermolecular interactions .
Q. What strategies optimize the use of this compound as a precursor for bioactive compounds with minimal toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the phenyl ring with substituents (e.g., -Cl, -OCH3) to enhance binding affinity while reducing cytotoxicity.
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays.
- Metabolic profiling : Use LC-MS to identify metabolites and potential toxic intermediates. Analogous compounds like 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one demonstrate how fluorine enhances metabolic stability .
Q. How can researchers leverage crystallographic data to predict supramolecular interactions of this compound in solid-state materials?
- Methodological Answer : Analyze hydrogen-bonding and π-π stacking motifs using CrystalExplorer or Mercury software. For example, the Hirshfeld surface of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one reveals F···H and C=O···H interactions dominating packing behavior. These insights guide the design of co-crystals for optoelectronic applications .
Tables for Key Data
| Property | This compound | Analog (3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) |
|---|---|---|
| Molecular Formula | C9H7F2O | C9H6ClF3O |
| Molecular Weight (g/mol) | 170.15 | 222.59 |
| Key Spectral Data | <sup>19</sup>F NMR: δ -120 to -130 ppm | <sup>19</sup>F NMR: δ -63 ppm (CF3) |
| Crystallographic Space Group | P21/c (predicted) | P-1 (observed in analogs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
